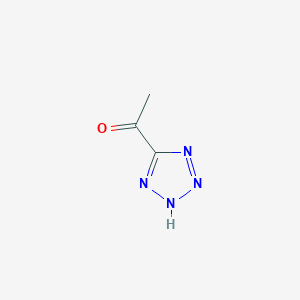

1-(2H-tetrazol-5-yl)ethanone

Description

The Tetrazole Moiety in Contemporary Organic and Medicinal Chemistry Research

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a synthetic creation that has become indispensable in medicinal chemistry. vulcanchem.comresearchgate.net Its prominence stems from its role as a bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules. smolecule.comnih.gov By replacing a carboxylic acid with a tetrazole, chemists can often enhance a compound's metabolic stability and improve its pharmacokinetic profile, including increased lipophilicity and bioavailability, without compromising its biological activity. nih.gov This has led to the inclusion of the tetrazole moiety in a wide array of clinically used drugs. nih.gov

The utility of tetrazoles extends beyond their bioisosteric properties. They are known to participate in a variety of biological interactions and have been associated with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. vulcanchem.commdpi.com The high nitrogen content of the tetrazole ring also imparts unique electronic properties and the ability to act as a ligand in coordination chemistry. rasayanjournal.co.in

Structural Classifications and Nomenclature of Ethanone (B97240) Derivatives Incorporating Tetrazole Moieties

The compound of interest, 1-(2H-tetrazol-5-yl)ethanone, belongs to the structural class of ethanone derivatives substituted with a tetrazole moiety. The nomenclature of these compounds follows standard IUPAC conventions. The "ethanone" part of the name indicates a two-carbon chain with a ketone functional group. The prefix "1-(2H-tetrazol-5-yl)" specifies that the ethanone moiety is attached at the first carbon to the 5-position of a tetrazole ring.

A crucial aspect of tetrazole chemistry is the existence of tautomers. The parent tetrazole can exist in two tautomeric forms: 1H-tetrazole and 2H-tetrazole, depending on the position of the hydrogen atom on the nitrogen atoms of the ring. mdpi.com This tautomerism is a key consideration in the synthesis and characterization of tetrazole derivatives, as the different tautomers can exhibit distinct physical and chemical properties. researchgate.net For instance, studies on 1-(tetrazol-5-yl)ethanol have shown that the 1H and 2H tautomers can have different intramolecular hydrogen bonding patterns and exhibit selective photochemistry. acs.org

The general structure of ethanone derivatives incorporating tetrazole moieties can be represented as R-C(=O)CH₂-(tetrazole), where the tetrazole ring can be further substituted. The point of attachment and the substitution pattern on both the ethanone and tetrazole moieties give rise to a diverse range of compounds.

Academic Research Trajectories and Scope for this compound and Its Analogues

Current academic research into tetrazole-substituted ethanones is largely driven by their potential applications in medicinal chemistry. Scientists are actively exploring the synthesis of novel analogues and evaluating their biological activities. For example, derivatives of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone have been synthesized and shown to possess promising antimicrobial properties. nih.gov Similarly, other research has focused on the synthesis of 1-[(tetrazol-5-yl)methyl]indole derivatives, including ethanone-substituted variants, which have demonstrated potent antibacterial and antifungal activities. nih.gov

The synthesis of these compounds often involves multi-step reaction sequences. A common strategy for the formation of the tetrazole ring is the [3+2] cycloaddition of an azide (B81097) with a nitrile. mdpi.com The ethanone moiety can be introduced through various methods, such as the Friedel-Crafts acylation of an appropriate aromatic precursor. prepchem.com For instance, the synthesis of 1-[4-hydroxy-3-(1H-tetrazol-5-yl)phenyl]ethanone has been achieved by the acylation of 5-(2-hydroxyphenyl)-1H-tetrazole with acetyl chloride in the presence of aluminum chloride. prepchem.com

While specific research solely focused on this compound is not extensively documented in publicly available literature, the broader research on its analogues points towards a significant interest in this class of compounds for the development of new therapeutic agents. Future research is likely to continue exploring the structure-activity relationships of these molecules, optimizing their synthesis, and investigating their mechanisms of action at a molecular level.

Compound Data

Below are tables detailing the properties and spectroscopic data for a representative tetrazole-substituted ethanone, 1-(4-(1H-tetrazol-5-yl)phenyl)ethanone, which serves as a close analogue to the title compound.

Table 1: Physicochemical Properties of 1-(4-(1H-tetrazol-5-yl)phenyl)ethanone

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₄O | rsc.org |

| Appearance | White solid | rsc.org |

| Melting Point | 172-175 °C | rsc.org |

Table 2: Spectroscopic Data for 1-(4-(1H-tetrazol-5-yl)phenyl)ethanone

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.04-8.06 (d, 2H), 7.99-8.00 (d, 2H), 2.37 (s, 1H) | rsc.org |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 197.96, 156.86, 138.24, 130.77, 129.59, 127.38, 27.38 | rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C3H4N4O |

|---|---|

Molecular Weight |

112.09 g/mol |

IUPAC Name |

1-(2H-tetrazol-5-yl)ethanone |

InChI |

InChI=1S/C3H4N4O/c1-2(8)3-4-6-7-5-3/h1H3,(H,4,5,6,7) |

InChI Key |

DDXGDNQWHFIGGG-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=NNN=N1 |

Canonical SMILES |

CC(=O)C1=NNN=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetrazolyl Ethanone Frameworks

Direct Synthesis of 1-(2H-tetrazol-5-yl)ethanone Core

The direct synthesis of the this compound core structure is primarily achieved through methods that construct the tetrazole ring with the ethanone (B97240) moiety already present or in a precursor form.

Cycloaddition Reactions for Tetrazole Ring Formation

The most prevalent method for synthesizing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, between a nitrile and an azide (B81097). nih.govorganic-chemistry.org This reaction is a powerful tool for forming the tetrazole heterocycle, often with high efficiency.

To synthesize the this compound core, the reaction typically involves the cycloaddition of an azide source, such as sodium azide or hydrazoic acid, with a nitrile precursor containing an acetyl group or a masked equivalent. nih.gov The presence of electron-withdrawing groups on the nitrile can facilitate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov

A specific strategy involves the reaction of pyruvonitrile (B1329346) (acetyl cyanide) with an azide. The reaction conditions can be optimized using various catalysts or by employing microwave heating to accelerate the cycloaddition. organic-chemistry.org Another approach is the use of cyanogen (B1215507) azide reacting with 5-aminotetrazole (B145819) to form C-N linked bistetrazolate systems, which highlights the versatility of cycloaddition strategies. rsc.org

Table 1: Examples of Cycloaddition Reactions for Tetrazole Synthesis

| Nitrile Precursor | Azide Source | Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl/Alkyl Nitriles | Sodium Azide | DMF, 90 °C, Metal-free catalyst | 5-Aryl/Alkyl-1H-tetrazoles | researchgate.net |

| Aldoximes | Diphenyl phosphorazidate (DPPA) | Xylenes, reflux | 5-Substituted-1H-tetrazoles | organic-chemistry.org |

| Cyanoacetamides | Sodium Azide, Trimethylamine HCl | Toluene, 90 °C | 5-Substituted-1H-tetrazoles | nih.gov |

Syntheses of Substituted Tetrazolyl Ethanone Derivatives

The synthesis of derivatives of this compound often involves modifications to the tetrazole ring, particularly at the nitrogen atoms.

N-Alkylation and N-Arylation of the Tetrazole Ring

The tetrazole ring possesses two tautomeric forms, the 1H- and 2H-forms, and N-alkylation or N-arylation of a 5-substituted tetrazole typically yields a mixture of the 1,5- and 2,5-disubstituted regioisomers. mdpi.comresearchgate.net The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating or arylating agent used, the solvent, and the base. nih.gov

For 5-substituted tetrazoles, the 2,5-disubstituted isomer is often thermodynamically more stable, while the 1,5-disubstituted isomer may be formed faster as the kinetic product. mdpi.com Separation of these regioisomers can be achieved by chromatographic methods. researchgate.net For example, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K2CO3 resulted in two separable regioisomers. mdpi.com Spectroscopic techniques, particularly 1H and 13C NMR, are essential for the structural assignment of the resulting isomers. mdpi.comrsc.org

Table 2: Regioselectivity in N-Alkylation of 5-Substituted Tetrazoles

| Tetrazole Substrate | Alkylating Agent | Base/Solvent | Product Ratio (N1:N2) | Reference |

|---|---|---|---|---|

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K2CO3 | 45:55 | mdpi.com |

| 2-Pyridone (analogy) | Alkyl halide | Alkali salt in DMF | Predominantly N-alkylation | nih.gov |

| 2-Pyridone (analogy) | Alkyl halide | Silver salt in Benzene | Exclusively O-alkylation | nih.gov |

Substituent Effects on Reaction Pathways and Yields

Substituents on the reactants can significantly influence the course and outcome of the synthesis of tetrazolyl ethanone derivatives. In cycloaddition reactions, electron-withdrawing substituents on the nitrile generally accelerate the reaction rate. nih.govresearchgate.net Conversely, electron-donating groups can decrease the reactivity. This effect is attributed to the lowering of the nitrile's LUMO energy, which leads to a smaller energy gap with the azide's HOMO. researchgate.net

Furthermore, the nature of substituents on aryl amines used in certain tetrazole syntheses affects the reaction yields. Studies have shown that both electron-donating and electron-withdrawing groups are generally well-tolerated, leading to good to excellent yields of 1-substituted tetrazoles under specific catalytic conditions. nih.gov

Multi-Component Reactions (MCRs) for Complex Analogues

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. nih.goveurekaselect.com The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of complex tetrazole derivatives. beilstein-journals.orgnih.gov

A key innovation in this area is the use of tetrazole aldehydes as building blocks in MCRs. beilstein-journals.orgbeilstein-archives.org These "oxo-tetrazole" components can participate as the carbonyl component in a Passerini three-component reaction (PT-3CR) or an Ugi four-component reaction (UT-4CR). beilstein-journals.org For instance, a 1-substituted tetrazole-5-carbaldehyde can react with an isocyanide and a carboxylic acid in a Passerini reaction to yield a complex α-acyloxy carboxamide derivative bearing a tetrazole moiety. beilstein-journals.org Similarly, in the Ugi reaction, an amine is also involved, leading to an even more complex α-acylamino carboxamide structure. nih.govbeilstein-journals.org These MCR-based strategies offer a convergent and atom-economical pathway to libraries of structurally diverse tetrazolyl ethanone analogues. nih.goveurekaselect.com

Catalytic Approaches in Tetrazolyl Ethanone Synthesis

Catalysis is fundamental to the efficient and environmentally benign synthesis of tetrazole frameworks. Catalytic methods are employed both for the construction of the tetrazole ring itself and for the asymmetric functionalization of the molecule.

Catalysis of Tetrazole Ring Formation

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with an organic nitrile. nih.gov This reaction can be significantly accelerated by catalysts.

Metal Catalysis : Various metal catalysts have been developed to promote this cycloaddition under milder conditions. Zinc salts are widely used and effective for a broad range of nitriles. organic-chemistry.org More recently, a cobalt(II) complex with a tetradentate ligand has been shown to be highly active for the synthesis of 1H-tetrazoles, providing near-quantitative yields under homogeneous conditions. acs.org Copper complexes have also demonstrated utility in catalyzing the synthesis of tetrazoles. acs.org

Organocatalysis : Non-metal, organic molecules can also catalyze tetrazole formation. An organocatalyst generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride activates the nitrile substrate, thereby accelerating the azide-nitrile coupling under neutral, microwave-assisted conditions. organic-chemistry.org L-proline has also been identified as an effective and environmentally friendly catalyst for preparing 5-substituted 1H-tetrazoles from various nitriles. organic-chemistry.org

Table 2: Catalytic [3+2] Cycloaddition of Benzonitrile and Sodium Azide

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Co(II)-tetradentate complex | DMSO | 110 | 99 |

| ZnCl2 | Water | 100 | High |

| L-proline | DMSO | 120 | Excellent |

| In situ NMP-derived catalyst | DMF | Microwave | High |

Catalytic Asymmetric Multicomponent Reactions

Catalysis is also central to the asymmetric synthesis of chiral tetrazoles. Asymmetric isocyanide-based multicomponent reactions are powerful tools for accessing optically active nitrogen heterocycles. doaj.orgnih.gov Researchers have utilized a chiral Mg(II)-N,N′-dioxide catalyst in three- and four-component reactions to produce enantioenriched tetrazole derivatives. doaj.orgnih.gov

Furthermore, tetrazole-derived molecules themselves can serve as organocatalysts. Proline-derived tetrazoles have been shown to be effective catalysts in asymmetric direct aldol (B89426) reactions. mdpi.com A novel α-tetrazole-substituted 1,1′-binaphthylazepine has also been synthesized and tested as a chiral organocatalyst. mdpi.com This dual role highlights the importance of the tetrazole moiety in the field of catalysis.

Chemical Reactivity and Mechanistic Investigations of Tetrazolyl Ethanone Compounds

Reactivity of the Ethanone (B97240) Carbonyl Group

The carbonyl group in 1-(2H-tetrazol-5-yl)ethanone is an electrophilic center, susceptible to attack by various nucleophiles. This reactivity is central to many of its synthetic applications, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The carbonyl carbon of this compound readily undergoes nucleophilic addition. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

A prominent example of condensation chemistry involving a derivative of this compound is the Wittig reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com While the direct Wittig reaction on this compound to form an alkene is mechanistically plausible, a more documented application involves the formation of a phosphorus ylide at the α-carbon (see Section 3.3), which then undergoes further reactions. The initial step, however, relies on the reactivity derived from the ethanone structure. For instance, α-acylphosphorus ylides, such as 2-(1-Benzyl-1H-tetrazol-5-yl)-1-phenyl-2-(triphenylphosphoranylidene)ethanone, are synthesized from precursors related to the title compound and serve as key intermediates. nih.gov

Other classical condensation reactions, such as the Aldol (B89426) condensation, are also theoretically possible. wikipedia.orgsigmaaldrich.com In such a reaction, the enolate of this compound could act as a nucleophile, attacking the carbonyl group of another molecule (either the same or different) to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone. wikipedia.orgkhanacademy.org

| Reaction Type | Reagent/Conditions | Expected Product Class |

|---|---|---|

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR (Ylide) | Alkene |

| Aldol Condensation | Base (e.g., NaOH), Heat | α,β-Unsaturated Ketone |

The ethanone functional group is a crucial precursor for the synthesis of more complex heterocyclic systems, notably 2H-azirines. Research has demonstrated two effective pathways starting from derivatives of tetrazolyl ethanone to produce 2-(tetrazol-5-yl)-2H-azirines.

One method is the Neber approach, which begins with the conversion of the ketone to its corresponding oxime. Treatment of β-ketoxime-1H-tetrazoles with a base facilitates a rearrangement to yield 2-(tetrazol-5-yl)-2H-azirines. nih.govfigshare.comresearchgate.net

A second, distinct route involves a non-classical Wittig reaction. This pathway begins with the α-functionalization of a tetrazolyl ethanone derivative to form a phosphorus ylide. This ylide is then reacted with N-halosuccinimide and trimethylsilyl (B98337) azide (B81097) (TMSN₃) to generate a haloazidoalkene bearing the tetrazol-5-yl substituent. Subsequent thermolysis of this intermediate induces the extrusion of nitrogen gas and cyclization to afford the desired 2-halo-2-(tetrazol-5-yl)-2H-azirine in high yields. nih.govmdpi.com This transformation highlights how the reactivity of both the carbonyl group and the α-carbon can be harnessed in a multi-step synthesis.

Reactivity Pertaining to the Tetrazole Ring System

The tetrazole ring is an aromatic, electron-rich heterocycle with a high nitrogen content. Its chemistry is dominated by tautomerism, thermal or photochemical ring-cleavage, and cycloaddition reactions.

5-substituted tetrazoles can exist as two principal aromatic tautomers: the 1H- and 2H-forms. The compound this compound specifies the 2H tautomer, where the proton is located on the nitrogen atom at the 2-position of the ring. This tautomer exists in equilibrium with the 1H-isomer. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituent at the C5 position. acs.orgcore.ac.uk The 2H-tetrazole isomer is often considered the more stable form in the gas phase.

The tetrazole ring is susceptible to ring-cleavage reactions under thermal or photochemical conditions. nih.govnih.gov Photolysis of tetrazoles is a well-established method for generating highly reactive nitrile imine intermediates via the extrusion of molecular nitrogen. nih.govresearchgate.net These 1,3-dipoles can be trapped in situ by various dipolarophiles to synthesize other five-membered heterocycles. Similarly, thermal decomposition can also lead to ring fragmentation. nih.govnih.govresearchgate.net

Furthermore, the tetrazole ring can participate in [3+2] cycloaddition reactions, often referred to as "click chemistry," particularly when activated. Photoinduced tetrazole-alkene cycloadditions, for instance, are a powerful tool in bioorthogonal chemistry, though this reactivity is more commonly exploited with diaryltetrazoles.

α-Carbon Reactivity and Functionalization

The methyl group of the ethanone moiety is positioned alpha to the carbonyl group, rendering its protons acidic (α-hydrogens). Deprotonation by a suitable base, such as sodium hydride or lithium diisopropylamide (LDA), generates a nucleophilic enolate ion. libretexts.orglibretexts.orgyoutube.com This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position.

Alkylation: The enolate can react with electrophiles like primary alkyl halides in an SN2 reaction to introduce an alkyl group, effectively elongating the carbon chain. libretexts.orgopenstax.org

Halogenation: In the presence of a base or acid catalyst, the α-carbon can be halogenated with Cl₂, Br₂, or I₂. wikipedia.orgchemistrysteps.comlibretexts.org Under basic conditions, the reaction proceeds through the enolate, and polyhalogenation is common because the first halogen atom increases the acidity of the remaining α-protons. libretexts.org Acid-catalyzed halogenation proceeds via an enol intermediate and typically results in monohalogenation. pressbooks.pub

A critical application of this α-carbon reactivity is seen in the synthesis of phosphorus ylides. As mentioned previously, the reaction of an α-haloketone derivative or direct functionalization of the enolate is the first step toward the phosphorus ylides used in the non-classical Wittig reaction to form azirines. nih.gov For example, a chloromethyltetrazole can be reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which is then deprotonated at the α-carbon with a base to yield the reactive phosphorus ylide. nih.gov This process directly demonstrates the synthetic utility of the acidic α-protons in this compound and its derivatives.

Detailed Mechanistic Studies of Key Transformations

The chemical reactivity of this compound and related tetrazolyl ethanone compounds is characterized by transformations that leverage the unique electronic properties of the tetrazole ring. One of the most significant and mechanistically well-elucidated transformations is the conversion of 5-acyltetrazoles into 2,5-disubstituted-1,3,4-oxadiazoles. This reaction, a variant of the Huisgen reaction, provides a robust method for the synthesis of another important class of heterocycles. acs.orgnih.gov

This transformation can be initiated either thermally or photochemically and proceeds through a series of well-defined steps involving an unstable N-acylated intermediate. nih.gov The reaction of a 5-substituted-1H-tetrazole with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, is a key method for generating these oxadiazoles. nih.gov For a compound like this compound, this transformation can be envisioned as a model for its reactivity, particularly when subjected to conditions that promote acylation or rearrangement.

The generally accepted mechanism for this transformation is detailed below:

N-Acylation: The initial step involves the acylation of one of the nitrogen atoms of the tetrazole ring. This forms a highly unstable N-acyltetrazole intermediate. acs.org

Ring Opening and Nitrogen Elimination: The N-acylated intermediate readily undergoes a rearrangement. This process involves the elimination of a molecule of nitrogen (N₂), leading to the formation of a nitrilimine intermediate. acs.orgnih.gov

Cyclization: The highly reactive nitrilimine intermediate then undergoes intramolecular cyclization to form the stable 1,3,4-oxadiazole (B1194373) ring. nih.gov

This entire sequence is often referred to as the Huisgen rearrangement or fragmentation. acs.orgnih.gov The reaction is known for its efficiency and cleanliness, making it a valuable synthetic tool. nih.gov

The table below outlines the key steps and intermediates in the conversion of a generic 5-acyltetrazole to a 1,3,4-oxadiazole.

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | N-Acylation of the tetrazole ring | N-Acyltetrazole |

| 2 | Elimination of N₂ and ring opening | Nitrilimine |

| 3 | Intramolecular cyclization | 1,3,4-Oxadiazole |

While extensive research has been conducted on the thermal decomposition of other substituted tetrazoles, such as 5-aminotetrazole (B145819), detailed kinetic and computational studies specifically on the intramolecular rearrangement of this compound are less common in the literature. nih.govmaxapress.com However, the mechanistic framework established by the Huisgen reaction provides a strong basis for understanding its reactivity. The synthesis of 5-acyltetrazoles themselves can be achieved via a Huisgen 1,3-dipolar cycloaddition between acyl cyanides and azides, highlighting the central role of this type of reaction in the chemistry of these compounds. nih.gov

Spectroscopic and Spectrometric Characterization of Tetrazolyl Ethanone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise structure of 1-(2H-tetrazol-5-yl)ethanone can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their immediate chemical environment. For this compound, two distinct signals are expected in the ¹H NMR spectrum. The methyl protons (–CH₃) of the ethanone (B97240) group are expected to appear as a sharp singlet in the upfield region of the spectrum. The proton attached to one of the nitrogen atoms in the tetrazole ring (N-H) is expected to appear as a broad singlet at a significantly downfield chemical shift due to its acidic nature and the influence of the aromatic tetrazole ring. The exact position of the N-H proton signal can be influenced by factors such as solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.4 | Singlet |

| N-H (tetrazole) | >10 (broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. In the ¹³C NMR spectrum of this compound, three distinct signals are anticipated. The carbonyl carbon (C=O) of the ethanone group is expected to appear at a significantly downfield chemical shift, typically in the range of 190-200 ppm. The carbon atom of the tetrazole ring to which the ethanone group is attached is also expected to be in the downfield region, characteristic of carbons in heteroaromatic systems. The methyl carbon (–CH₃) will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~198 |

| C (tetrazole ring) | ~157 |

| -CH₃ (methyl) | ~27 |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), are instrumental in confirming the structural assignments made from 1D NMR spectra.

HSQC spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the signal of the methyl protons (~2.4 ppm) with the signal of the methyl carbon (~27 ppm). This correlation would unambiguously confirm the assignment of the methyl group.

COSY spectroscopy reveals proton-proton coupling interactions within a molecule. In the case of this compound, which has two isolated proton spin systems (the methyl group and the N-H proton), no cross-peaks would be expected in the COSY spectrum, confirming the absence of scalar coupling between these protons.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the ketone. The tetrazole ring will exhibit several characteristic vibrations, including C=N and N=N stretching, as well as ring breathing modes. The N-H bond of the tetrazole ring will show a stretching vibration, which may appear as a broad band. The methyl group will display characteristic C-H stretching and bending vibrations.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (ketone) | Stretch | 1670 - 1700 |

| N-H (tetrazole) | Stretch | 3000 - 3400 (broad) |

| C-H (methyl) | Stretch | 2900 - 3000 |

| C=N/N=N (tetrazole ring) | Stretch | 1400 - 1600 |

| C-H (methyl) | Bend | 1350 - 1450 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₃H₄N₄O, the expected molecular weight is approximately 112.09 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation of this compound under mass spectrometry conditions would likely involve initial cleavages at the weaker bonds. Plausible fragmentation pathways could include the loss of a nitrogen molecule (N₂), a common fragmentation for tetrazoles, or the loss of an acetyl radical (•COCH₃) or a methyl radical (•CH₃). Analysis of the masses of the resulting fragment ions can help to confirm the structure of the parent molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for purity assessment. A reversed-phase HPLC method, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid to improve peak shape), would be effective. The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

For the isolation and purification of this compound on a larger scale, flash column chromatography is a commonly employed technique. Using a polar stationary phase like silica (B1680970) gel and a mobile phase of appropriate polarity (e.g., a mixture of ethyl acetate (B1210297) and hexanes), the compound can be separated from impurities.

Computational Chemistry and Theoretical Investigations of Tetrazolyl Ethanone Derivatives

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of molecules like 1-(2H-tetrazol-5-yl)ethanone and its derivatives. These computational methods provide deep insights into the electronic structure, stability, and reactivity, which are fundamental to their behavior in chemical and biological systems.

For 5-substituted tetrazoles, including those with an ethanone (B97240) group, the position of the proton on the tetrazole ring gives rise to two principal tautomers: the 1H- and 2H-forms. Determining the relative stability of these tautomers is crucial, as their physicochemical properties can differ significantly.

Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with a 6-311++G** basis set, have been employed to establish the energetic preferences of these tautomers. acs.orgacs.org Studies on a range of C5-substituted tetrazoles consistently show that in the gas phase, the 2H-tautomer is energetically more stable than the 1H-tautomer. acs.org For the related compound 1-(tetrazol-5-yl)ethanol, the calculated energy difference between the most stable conformers of the 1H and 2H tautomers is a mere 0.75 kJ mol⁻¹, indicating that both forms can coexist in equilibrium.

The relative stability can be influenced by the surrounding medium. Theoretical findings suggest that while the 2H-tautomer is favored in the gas phase and in nonpolar solvents, a reversal can occur in media with a high dielectric constant, where the more polar 1H-tetrazole may become the ground state tautomer. The nature of the substituent at the C5 position also plays a role; electron-attracting groups tend to favor the 2H tautomer.

Table 1: Calculated Relative Stability of Tautomers in C5-Substituted Tetrazoles This table is interactive. Click on the headers to sort the data.

| Derivative Studied | Computational Method | Finding | Reference |

|---|---|---|---|

| 10 C5-Substituted Tetrazoles | DFT/B3LYP/6-311++G** | The 2H-tautomer was calculated to be lower in energy than the 1H-tautomer in all cases. | acs.orgacs.org |

| 1-(Tetrazol-5-yl)ethanol | DFT/B3LYP/6-311++G(d,p) | The energy difference between the most stable 1H and 2H conformers is 0.75 kJ mol⁻¹. |

The tetrazole ring is a 6π-electron system, and its aromaticity is a key factor contributing to its chemical and metabolic stability. acs.org Aromaticity is not a directly observable quantity but can be quantified computationally using various indices based on magnetic, geometric, and electronic criteria.

One widely used magnetic criterion is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. Calculations for unsubstituted tetrazole show NICS(0) values (at the ring plane) ranging from -13.28 to -14.63, which are higher than that of benzene (-11.5), indicating significant aromatic character. ijsr.net

Geometric indices, such as the Bird index (I5), also predict a high degree of aromaticity for tetrazole tautomers. ijsr.net Comparative studies consistently show that the 2H-tautomer possesses a higher degree of aromatic character than the 1H-tautomer, which correlates with its greater thermodynamic stability. ijsr.net Furthermore, the electronic properties and delocalization can be evaluated using Natural Bond Orbital (NBO) theory, which analyzes the transfer of electron density within the π-electron system of the ring. acs.orgacs.org

The nature of the substituent at the C5 position significantly modulates the ring's aromaticity. Generally, electron-withdrawing groups tend to enhance the aromatic character, while electron-donating groups may cause a slight decrease.

Table 2: Aromaticity Indices for Tetrazole Derivatives from Computational Studies This table is interactive. Click on the headers to sort the data.

| Aromaticity Index | Method | Finding | Reference |

|---|---|---|---|

| NICS(0) | B3LYP/cc-pVTZ | Unsubstituted tetrazole values (-13.28 to -14.63) are higher than benzene (-11.5), indicating strong aromaticity. | ijsr.net |

| Bird Index (I5) | B3LYP/6-311++G** | 2H-tautomers generally show a higher degree of aromaticity than their corresponding 1H-tautomers. | ijsr.net |

The conformational flexibility of tetrazolyl ethanone derivatives is primarily dictated by the rotation around the single bond connecting the acetyl group to the tetrazole ring. Understanding the conformational landscape helps identify the lowest energy structures (energetic minima) that the molecule is most likely to adopt.

Theoretical studies on related molecules like (tetrazol-5-yl)-acetic acid have explored these conformational possibilities by generating two-dimensional potential energy surfaces (PESs). researchgate.net For this compound, the key dihedral angle is defined by the N1-C5-C(acetyl)-O(acetyl) atoms. The primary energetic minima are expected to correspond to conformations where the carbonyl group is either syn-periplanar or anti-periplanar to the N1 atom of the tetrazole ring. These orientations minimize steric hindrance and optimize electronic interactions between the side chain and the aromatic ring.

A detailed computational study on 1-(tetrazol-5-yl)ethanol identified twelve distinct stable conformers (five for the 1H tautomer and seven for the 2H tautomer), highlighting the complexity of the potential energy surface even for a relatively simple derivative. These conformers arise from rotations around the C-C and C-O bonds of the side chain, as well as the potential for intramolecular hydrogen bonding (e.g., OH···N or NH···O), which can further stabilize certain geometries. The conformational flexibility of these scaffolds is a crucial aspect considered in medicinal chemistry and drug design. researchgate.net

Molecular Docking and Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting binding modes and energies, which helps in the rational design of more potent and selective derivatives.

Molecular docking studies have been performed on a wide array of tetrazole derivatives, including structures analogous to tetrazolyl ethanone, to elucidate their interactions with various biological targets. These studies provide detailed, atom-level views of how these compounds fit into the active sites of proteins and the non-covalent interactions that stabilize the complex.

For instance, docking of 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives against dihydrofolate reductase from Candida albicans revealed binding energies ranging from -8.70 to -9.27 kcal/mol. researchgate.net Another study on different tetrazole derivatives targeting the DNA gyrase enzyme reported binding affinities as low as -6.685 kcal/mol.

Key interactions frequently observed include:

Hydrogen Bonds: The nitrogen atoms of the tetrazole ring are excellent hydrogen bond acceptors, while an N-H group on the ring can act as a hydrogen bond donor.

Hydrophobic Interactions: Aryl or alkyl substituents on the tetrazole or the ethanone moiety often engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Arene-Cation Interactions: The electron-rich tetrazole ring can interact favorably with positively charged residues like lysine or arginine. semanticscholar.org

Table 3: Examples of Molecular Docking Studies on Tetrazole Derivatives This table is interactive. Click on the headers to sort the data.

| Derivative Class | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone | Dihydrofolate reductase (1AI9) | -8.70 to -9.27 | Not specified | researchgate.net |

| Substituted Tetrazoles | DNA Gyrase (1KZN) | -6.685 | His401, ILE78 | |

| Benzimidazole-Tetrazole Hybrids | Sterol 14-α demethylase (CYP51) | Not specified (High docking contact energy reported) | Not specified | ajgreenchem.com |

| N-Mannich Base Tetrazoles | 4OR7 | -7.8 | Not specified | nih.gov |

The insights gained from molecular docking are pivotal for the rational design of new derivatives with improved biological activity. By understanding the specific interactions that contribute most significantly to binding affinity, chemists can propose structural modifications to enhance these interactions.

For example, if docking reveals an unoccupied hydrophobic pocket near a substituent, enlarging that substituent could lead to a more potent compound. Similarly, if a hydrogen bond is predicted with a specific amino acid, introducing a functional group at the correct position to satisfy this interaction can improve binding.

Studies have shown that the electronic properties of substituents play a crucial role. Introducing an electron-donating group (e.g., -CH₃) to a phenyl ring on a tetrazole derivative was found to increase the docking score (from -8.2 to -9.2 kcal/mol in one study), whereas electron-withdrawing groups led to lower scores. semanticscholar.org In another case, docking results for 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives suggested that a nitro-substituted phenyl group would exhibit better antimicrobial activity, a prediction supported by in vitro studies. researchgate.net This iterative cycle of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Advanced Applications in Chemical Sciences

Role as Synthetic Intermediates and Precursors for Complex Molecules

1-(2H-tetrazol-5-yl)ethanone serves as a crucial intermediate in the synthesis of more complex and often biologically active molecules. The tetrazole moiety is recognized in medicinal chemistry as a bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity in drug candidates. beilstein-journals.orguq.edu.aunih.govresearchgate.net The presence of the ethanone (B97240) group provides a reactive handle for a variety of chemical transformations, making it a versatile precursor.

One of the key applications of tetrazole-containing compounds is in multicomponent reactions (MCRs), which allow for the efficient construction of diverse molecular scaffolds. beilstein-journals.org While specific research detailing the direct use of this compound in MCRs is not extensively documented, the reactivity of the ketone functionality suggests its potential in reactions like the Ugi or Passerini reactions, which are instrumental in creating libraries of drug-like compounds. beilstein-journals.org The synthesis of various 5-substituted-1H-tetrazoles has been achieved through multicomponent reactions involving different aldehydes, malononitrile, and sodium azide (B81097), highlighting the utility of the tetrazole core in building molecular complexity. nih.gov

Furthermore, tetrazole derivatives are pivotal in the synthesis of pharmaceuticals. For instance, they are key components in angiotensin II receptor blockers like losartan (B1675146) and valsartan. nih.gov The general synthetic strategies for such complex molecules often involve the construction of the tetrazole ring at a key step, and precursors like this compound could potentially be utilized in the synthesis of analogues or novel therapeutic agents. uq.edu.auresearchgate.netnih.gov The development of innovative synthetic methods using tetrazole building blocks, such as diversely protected tetrazole aldehydes, underscores the ongoing effort to leverage these heterocycles for the creation of complex molecules. beilstein-journals.org

Applications in Materials Science (General)

The high nitrogen content and inherent stability of the tetrazole ring make this compound and its derivatives attractive for applications in materials science, particularly in the field of energetic materials and coordination polymers.

Energetic Materials:

Tetrazole-based compounds are well-known for their energetic properties, owing to their high positive heats of formation and the generation of dinitrogen gas upon decomposition. mdpi.com This makes them candidates for high-energy-density materials (HEDMs). A notable example is the synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its energetic salts. rsc.org These C–N linked bistetrazolate compounds exhibit high nitrogen content and significant detonation performance, with some derivatives showing performance superior to common high explosives like CL-20, while maintaining comparable sensitivity. rsc.org The synthesis of these materials directly utilizes a "1-(2H-tetrazol-5-yl)" moiety, underscoring the importance of this structural unit in the design of new energetic materials. The development of various nitrogen-rich salts from tetrazole scaffolds further demonstrates the tunability of their energetic properties. mdpi.comicm.edu.pl

Coordination Polymers and Metal-Organic Frameworks (MOFs):

The nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions, making tetrazole-containing ligands valuable for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.govresearchgate.netnih.gov These materials have potential applications in gas storage, separation, and catalysis. While there are no specific reports on MOFs constructed directly from this compound, more complex ligands containing the 5-(1H-tetrazol-5-yl) moiety have been successfully employed to create MOFs with high and selective CO2 adsorption capacities. nih.gov For instance, a tetrazolyl-functionalized ligand, 5-(1H-tetrazole-5-yl)-1,3-bis(3,5-dicarboxylphenyl)-benzene, was used to synthesize a copper-based MOF with a high surface area. nih.gov Similarly, MOFs based on 5-[(2H-tetrazol-5-yl)amino]isophthalic acid have been synthesized and shown to have moderate gas sorption capabilities and high selectivity for CO2 over N2 and CH4. rsc.org These examples highlight the potential for derivatives of this compound to be developed into ligands for functional coordination polymers.

Emerging Research Directions and Future Outlook

Development of Green Chemistry Methodologies for Synthesis

The synthesis of tetrazole derivatives, including 1-(2H-tetrazol-5-yl)ethanone, is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. benthamdirect.comeurekaselect.com A significant focus is on developing environmentally benign and sustainable protocols that offer high yields and atom economy. benthamdirect.comeurekaselect.com

Key green strategies being explored include:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. benthamdirect.combeilstein-journals.org This approach reduces the number of synthetic steps, minimizes the use of solvents and purification processes, and thereby limits waste generation. eurekaselect.com The Ugi and Passerini reactions are notable examples of MCRs being adapted for creating complex tetrazole-based molecules. beilstein-journals.org

Eco-Friendly Catalysts: Research is moving away from toxic and hazardous catalysts towards greener alternatives. This includes the use of copper complexes, which are efficient for the [3+2] cycloaddition of nitriles and sodium azide (B81097) to form the tetrazole ring. jchr.org Magnetically separable nanocatalysts, such as Fe3O4-supported systems, are also gaining traction as they can be easily recovered and reused, further enhancing the sustainability of the process. eurekaselect.com

Alternative Energy Sources: Microwave and ultrasound irradiation are being employed to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. dntb.gov.ua These techniques can also enable reactions under solvent-free conditions, significantly reducing the environmental footprint. benthamdirect.com

Green Solvents: There is a growing trend to replace conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.net Performing reactions in water, where possible, is particularly advantageous due to its low cost, non-toxicity, and non-flammability. beilstein-journals.org

| Methodology | Key Advantages | Catalyst/Conditions Examples | Relevance to this compound |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Step and atom economy, reduced waste, complexity generation. benthamdirect.combeilstein-journals.org | Ugi-azide, Passerini-tetrazole reactions. beilstein-journals.org | Could enable direct synthesis of complex derivatives from simpler precursors. |

| Green Catalysis | High efficiency, catalyst recyclability, avoidance of toxic metals. eurekaselect.comjchr.org | Copper (II) complexes, Fe3O4@fibroin-SO3H nanocatalyst. eurekaselect.comjchr.org | Applicable to the core [3+2] cycloaddition step forming the tetrazole ring. |

| Alternative Energy | Faster reactions, higher yields, potential for solvent-free conditions. dntb.gov.ua | Microwave irradiation, ultrasonication. dntb.gov.ua | Can enhance the efficiency of the primary ring-forming reaction. |

| Green Solvents | Reduced environmental impact, improved safety. researchgate.net | Water, ionic liquids, solvent-free conditions. beilstein-journals.org | Shifting synthesis from organic solvents to aqueous media. |

Integration with Artificial Intelligence and Machine Learning in Compound Design

Future directions in this area involve:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of known compounds to predict various properties (ADMET: absorption, distribution, metabolism, excretion, toxicity) for new tetrazole derivatives. nih.gov This allows for the early-stage filtering of candidates with undesirable characteristics, saving time and resources.

Virtual High-Throughput Screening (vHTS): Machine learning models are increasingly used to enhance the accuracy of vHTS. nih.gov By learning from the 3D structure of a biological target, these models can screen millions of virtual compounds, including derivatives of this compound, to identify those with the highest probability of binding effectively. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules tailored to specific properties. springernature.com These models can use the this compound scaffold as a starting point and suggest novel modifications to optimize activity against a specific biological target, or even generate new scaffolds with similar desired functionalities (scaffold hopping). springernature.com

Synthesis Planning: AI is also being developed to assist in planning the synthetic routes for novel compounds. By analyzing known reactions, these tools can propose efficient and viable pathways for newly designed tetrazole derivatives, bridging the gap between computational design and laboratory synthesis. researchgate.net

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Property Prediction | Using models to forecast ADMET properties, solubility, and biological activity. nih.gov | Early identification of promising derivatives and elimination of poor candidates. |

| Virtual Screening | Screening large compound libraries against a biological target to identify potential hits. nih.gov | Discovering new potential therapeutic applications for the compound's derivatives. |

| Generative Design | Creating novel molecular structures with desired properties. springernature.com | Optimizing the scaffold for improved potency and selectivity. |

| Synthesis Planning | Predicting efficient chemical reaction pathways for target molecules. researchgate.net | Accelerating the physical synthesis of newly designed, promising derivatives. |

Exploration of Unconventional Reactivity Patterns

While the tetrazole ring is generally considered stable, research into its behavior under forcing conditions is revealing unconventional reactivity patterns that could be harnessed for novel synthetic transformations. bohrium.com The study of these reactions provides deeper insight into the fundamental chemistry of compounds like this compound.

Emerging areas of exploration include:

Flow Chemistry and High-Temperature Reactions: The decomposition of 5-substituted tetrazoles has been shown to be dramatically accelerated in certain continuous flow reactors that use direct electric resistance heating. nih.govresearchgate.net For instance, the decomposition of 5-benzhydryl-1H-tetrazole, which is slow under conventional batch heating at 240 °C, can be completed in minutes at 220 °C in such a flow system. nih.gov This suggests that the reactivity of the tetrazole ring in this compound could be precisely controlled under specific microreactor conditions to generate novel intermediates.

Ring-Opening and Rearrangement Reactions: The tetrazole ring can undergo transformations that lead to other heterocyclic systems. For example, the degradative acylation of 5-substituted-1H-tetrazoles with acyl halides is a known method for synthesizing 1,3,4-oxadiazoles. nih.gov

Oxidative Transformations: The treatment of certain 2-(tetrazol-5-yl)acetyl derivatives with lead tetraacetate can lead to the formation of alk-2-ynoyl derivatives through the elimination of molecular nitrogen. rsc.org This type of reaction highlights the potential for the tetrazole moiety to act as a leaving group in oxidative processes, opening a pathway to synthesize highly unsaturated compounds from precursors related to this compound.

Advanced Spectroscopic Characterization Techniques

Thorough structural confirmation is crucial for any newly synthesized compound. For this compound and its derivatives, a combination of advanced spectroscopic techniques provides unambiguous characterization. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ajgreenchem.com For this compound, the ¹H NMR spectrum would be expected to show a characteristic singlet for the methyl protons of the acetyl group. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the methyl carbon, and the carbon atom within the tetrazole ring. ajgreenchem.comresearchgate.net Multinuclear NMR (such as ¹⁴N or ¹⁵N) can provide even more detailed information about the electronic environment of the nitrogen-rich tetrazole ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of tetrazole derivatives. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass data, confirming the elemental composition. unito.it The fragmentation patterns observed in MS can also be instrumental in distinguishing between different isomers, such as 1-substituted and 2-substituted tetrazoles. cdnsciencepub.com

Vibrational Spectroscopy (FT-IR and Raman): Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups. nih.gov The spectrum of this compound would feature a strong absorption band for the C=O stretch of the ketone and characteristic peaks corresponding to the C=N and N-N bonds within the tetrazole ring. ajgreenchem.com Raman spectroscopy can provide complementary vibrational information. nih.gov

Single-Crystal X-ray Diffraction: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govrsc.org

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Singlet for -CH₃ protons. | Confirms presence of the acetyl methyl group. ajgreenchem.com |

| ¹³C NMR | Signals for carbonyl carbon (C=O), methyl carbon (-CH₃), and tetrazole ring carbon. researchgate.net | Provides the carbon skeleton framework. |

| FT-IR | Strong C=O stretching band; C=N and N-N stretching vibrations from the tetrazole ring. ajgreenchem.com | Identification of key functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (C₃H₄N₄O). | Confirms molecular formula and provides fragmentation data for structural analysis. cdnsciencepub.com |

Q & A

Q. What synthetic methodologies are effective for preparing 1-(2H-tetrazol-5-yl)ethanone derivatives with high purity?

A robust method involves reacting substituted phenyl compounds with sodium azide in PEG-400 using tetrabutylammonium bromide (TBAB) as a catalyst at 70–80°C. Reaction progress is monitored via TLC, followed by isolation in ice-cold water and recrystallization in aqueous acetic acid. This approach ensures minimal by-products and high yields .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound analogs?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1735 cm⁻¹, C-S-C at ~1030 cm⁻¹).

- ¹H NMR : Reveals aromatic proton environments (δ 7.87–8.31 ppm) and methylene groups (δ 4.05 ppm).

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 265 for nitro-substituted derivatives) .

Q. How can researchers design derivatives to improve solubility for pharmacological testing?

Introducing hydrophilic substituents (e.g., hydroxyethyl groups) or using polar solvents like PEG-400 during synthesis enhances solubility. Computational tools like SWISS ADME predict LogP and polar surface area (PSA) to guide structural modifications .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this compound derivatives against microbial targets?

Use PyRx for docking simulations against target proteins (e.g., microbial enzymes) and validate binding energies with Discovery Studio. Pre-screen derivatives using SWISS ADME to assess drug-likeness (e.g., Lipinski’s rule compliance) before in vitro assays .

Q. What strategies resolve discrepancies in crystallographic data during structural elucidation?

For X-ray diffraction, refine data with SHELXL, addressing twinning or high-resolution limitations. Validate hydrogen bonding and torsion angles using SHELXPRO. Cross-check with spectroscopic data to resolve ambiguities .

Q. How do substituent effects influence the pharmacological activity of this compound derivatives?

Para-substituents (e.g., chloro, dimethylamino) enhance binding affinity by optimizing steric and electronic interactions. For example, 4-chlorophenyl derivatives show potent antimicrobial activity, while hydroxypropyl groups improve receptor selectivity in CNS-targeted compounds .

Q. How can cyclization reactions be optimized for tetrazole-ethanone derivatives under varying substituent effects?

Adjust reaction time (2–3 hours) and temperature (reflux at 100–110°C) when using acetic anhydride for cyclization. Monitor intermediate stability via TLC and recrystallize products from ethanol to isolate pure oxadiazole or thiazole derivatives .

Methodological Considerations

- Reaction Optimization : Use TBAB or Bleaching Earth Clay catalysts in PEG-400 to improve reaction efficiency and reduce side products .

- Data Validation : Cross-reference IR/NMR with computational models (e.g., Gaussian for HOMO-LUMO analysis) to confirm electronic properties .

- Crystallography : Employ SHELX programs for high-resolution refinements, particularly for twinned crystals or low-symmetry space groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.